TRPV1 Antagonist Potency: 3-(Phenoxymethyl)piperidine Demonstrates Low Micromolar Activity, Distinguishing it from More Potent 4-Substituted Analogs
3-(Phenoxymethyl)piperidine exhibits measurable but modest antagonist activity at the human TRPV1 receptor with an IC50 of 1,990 nM [1]. This is in stark contrast to optimized 4-substituted phenoxymethyl piperidine derivatives from the same structural class, which can achieve potent antagonism with IC50 values as low as 15 nM [2]. This >130-fold difference in potency highlights the critical impact of the substitution position and subsequent structural optimization on target engagement. The data positions 3-(phenoxymethyl)piperidine as a valuable, less potent tool compound or starting scaffold for SAR studies, rather than a final drug candidate.
| Evidence Dimension | In vitro antagonist activity at human TRPV1 receptor |
|---|---|
| Target Compound Data | IC50 = 1,990 nM |
| Comparator Or Baseline | 4-substituted piperidine carboxamide derivative (optimized analog) |
| Quantified Difference | >130-fold higher IC50 (less potent) |
| Conditions | Antagonist activity at human TRPV1 expressed in CHOK1 cells, assessed as inhibition of pH 6.0-6.3-induced activity via FLIPR assay |
Why This Matters
This quantitative difference confirms that while the 3-(phenoxymethyl)piperidine scaffold has affinity for TRPV1, it is the specific substitution pattern that drives high potency; researchers seeking a potent TRPV1 antagonist would not select this unoptimized scaffold, whereas those investigating the SAR of novel phenoxymethyl piperidines would require this precise starting point.
- [1] BindingDB. PrimarySearch_ki entry for 3-(Phenoxymethyl)piperidine. Target: TRPV1. IC50: 1.99E+3nM. Accessed 2026. View Source
- [2] BindingDB. PrimarySearch_ki entry for a piperidine carboxamide derivative. Target: TRPV1. IC50: 15nM. Accessed 2026. View Source
